molecular formula C11H22N2O3 B12942598 tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate

Katalognummer: B12942598
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: CRSZXGHDSAVXGB-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound belonging to the class of oxazepanes It features a tert-butyl ester group, an aminomethyl substituent, and a 1,4-oxazepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:

    Formation of the 1,4-oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and diesters.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Saturated oxazepane derivatives.

    Substitution: Various substituted oxazepanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The oxazepane ring is a common motif in drug design due to its ability to mimic natural substrates and its favorable pharmacokinetic properties.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aminomethyl group may form hydrogen bonds or ionic interactions with biological targets, while the oxazepane ring could provide structural stability and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate

Uniqueness

Compared to similar compounds, tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate features a seven-membered oxazepane ring, which can impart different steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially offering advantages in terms of selectivity and potency.

Eigenschaften

Molekularformel

C11H22N2O3

Molekulargewicht

230.30 g/mol

IUPAC-Name

tert-butyl (6S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1

InChI-Schlüssel

CRSZXGHDSAVXGB-VIFPVBQESA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCOC[C@H](C1)CN

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.